An In-depth Technical Guide to 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
An In-depth Technical Guide to 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
This technical guide offers a comprehensive overview of the core physicochemical properties, predicted spectroscopic data, and synthetic considerations for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from analogous structures and established chemical principles to provide a robust profile of this complex heterocyclic compound.
Introduction: A Scaffold of Potential in Medicinal Chemistry
The 1,5-naphthyridine core is a significant pharmacophore, appearing in numerous compounds with a wide array of biological activities.[1][2][3] Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with biological targets, making it a privileged scaffold in drug discovery. The strategic placement of bromo, methoxy, and trifluoromethyl substituents on this core is intended to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, thereby fine-tuning its pharmacological profile.
The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability and membrane permeability.[5][6][7] The methoxy (-OCH3) group, an electron-donating substituent, can influence hydrogen bonding interactions and metabolic pathways. The bromine atom serves as a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions.[8][9]
This guide provides a predictive but scientifically grounded exploration of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, a molecule poised for investigation in various therapeutic areas, including oncology and infectious diseases.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C10H6BrF3N2O | Derived from the chemical structure. |
| Molecular Weight | 307.07 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Likely a solid at room temperature | Based on the high molecular weight and rigid aromatic structure. Similar bromo-substituted heterocyclic compounds are typically solids.[10] |
| Melting Point | Predicted to be in the range of 150-250 °C | The rigid, planar structure and strong intermolecular forces suggest a relatively high melting point. The exact value would be influenced by crystal packing. |
| Boiling Point | > 350 °C (with decomposition) | High boiling point is expected due to the molecular weight and polarity. Decomposition at high temperatures is common for complex organic molecules. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane) | The hydrophobic trifluoromethyl group and the aromatic core suggest low aqueous solubility. Good solubility in polar aprotic organic solvents is anticipated. |
| pKa (most basic) | Predicted to be in the range of 1-3 | The nitrogen atoms of the naphthyridine ring are weakly basic. The strong electron-withdrawing effect of the trifluoromethyl and bromo groups will further decrease the basicity. |
| LogP | Predicted to be in the range of 3.0-4.0 | The presence of the lipophilic trifluoromethyl and bromo groups is expected to result in a high LogP value, indicating good membrane permeability. |
Synthetic Strategy and Methodologies
The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine would likely involve a multi-step sequence, leveraging established methods for the construction and functionalization of the 1,5-naphthyridine ring system. A plausible synthetic workflow is outlined below.
Diagram: Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
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Construction of the 1,5-Naphthyridine Core: The synthesis would likely commence with a variation of the Skraup or Doebner-von Miller reaction, starting from a suitably substituted 3-aminopyridine.[1] The choice of precursor would be critical to introduce the necessary functionalities at later stages.
-
Bromination: Introduction of the bromine atom at the 4-position could be achieved through electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The regioselectivity of this step would be dictated by the electronic properties of the existing substituents on the naphthyridine ring.
-
Methoxylation: The methoxy group could be introduced via a nucleophilic aromatic substitution (SNAr) reaction.[1] This would likely involve reacting a halogenated precursor with sodium methoxide in methanol. The position of the halogen would need to be carefully chosen to direct the methoxy group to the 6-position.
-
Trifluoromethylation: The introduction of the trifluoromethyl group is a key transformation. Modern trifluoromethylation methods, such as those employing Ruppert's reagent (TMSCF3) or Togni's reagent, under copper or palladium catalysis, would be suitable.[4] This step would likely be performed on a precursor with a suitable leaving group (e.g., a halogen or triflate) at the 2-position.
Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine would be confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methoxy group protons (typically around 3.9-4.1 ppm). The chemical shifts and coupling constants of the aromatic protons would provide definitive information about the substitution pattern.
-
13C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms. The chemical shifts would be influenced by the electron-donating and -withdrawing nature of the substituents.
-
19F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The isotopic pattern of the molecular ion peak would clearly show the presence of one bromine atom (a characteristic 1:1 ratio for the 79Br and 81Br isotopes).
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds within the molecule. The strong C-F stretching vibrations of the trifluoromethyl group would be expected in the region of 1100-1300 cm-1.
Reactivity and Potential for Further Functionalization
The presence of the bromine atom at the 4-position provides a versatile handle for further synthetic modifications.
Diagram: Key Reactivity Pathways
Caption: Cross-coupling reactions for derivatization.
This compound is expected to be an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, allowing for the introduction of a wide range of nitrogen-containing functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
These reactions would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
The unique combination of substituents on the 1,5-naphthyridine scaffold suggests that 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine could be a valuable building block or lead compound in several therapeutic areas.
-
Kinase Inhibitors: The 1,5-naphthyridine scaffold is present in several known kinase inhibitors.[11] The substituents on the target molecule could be tailored to achieve potent and selective inhibition of specific kinases implicated in cancer and other diseases.
-
Antiproliferative Agents: Naphthyridine derivatives have shown promise as topoisomerase I inhibitors and have demonstrated antiproliferative activity against various cancer cell lines.[2][3]
-
Antimicrobial Agents: The compact, rigid structure of naphthyridines makes them suitable candidates for targeting bacterial or viral enzymes.
Conclusion
4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine represents a promising, albeit currently understudied, molecular scaffold. This guide provides a comprehensive, predictive overview of its physicochemical properties, synthetic accessibility, and potential for further functionalization. By leveraging established principles of medicinal chemistry and the known properties of its constituent parts, this document serves as a valuable resource for researchers looking to explore the therapeutic potential of this and related heterocyclic compounds. The strategic combination of a privileged core with key functional groups for modulating bioactivity makes this an exciting target for future drug discovery efforts.
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